Botrydial

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

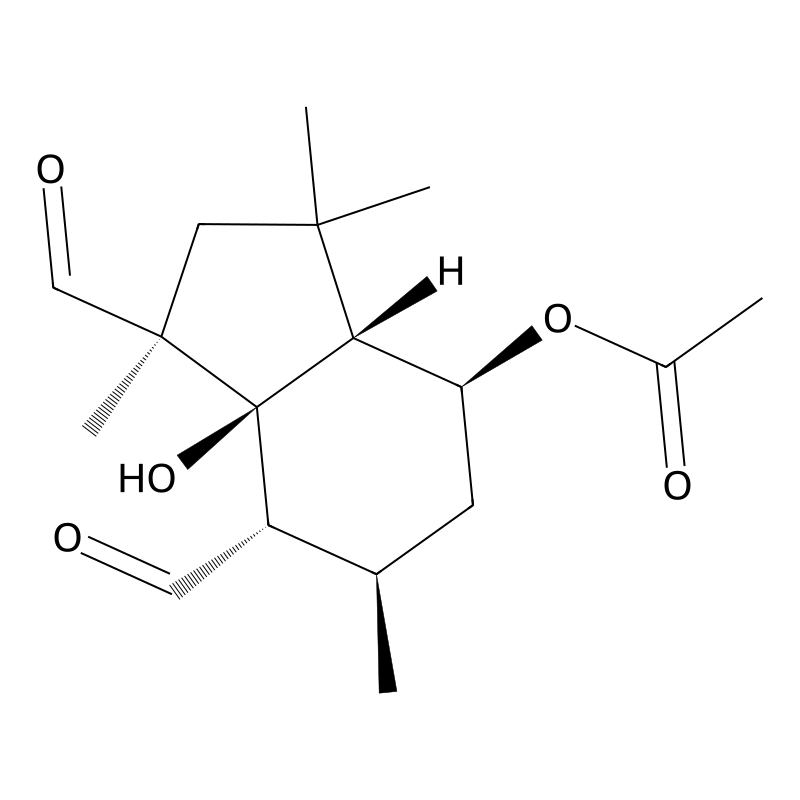

Botrydial is a bioactive compound produced by the phytopathogenic fungus Botrytis cinerea, commonly known as grey mold. This compound is classified as a sesquiterpene and is characterized by its complex bicyclic structure, specifically noted for its molecular formula and a molecular weight of approximately 310.4 g/mol . Botrydial plays a significant role in the pathogenicity of Botrytis cinerea, contributing to its ability to infect and damage various plant tissues, particularly in crops like sweet peppers and tomatoes .

The chemical behavior of botrydial includes various reactions typical of sesquiterpenes, such as oxidation and reduction processes. Botrydial can undergo transformations that yield dihydrobotrydial, a related compound with slightly different properties and biological activities . The biosynthesis of botrydial is catalyzed by specific enzymes encoded by genes within the B. cinerea genome, with the BcBOT2 gene being crucial for the committed step in its biosynthetic pathway .

Botrydial exhibits notable biological activities, particularly in its interaction with plant hosts and other microorganisms. It has been shown to confer Botrytis cinerea with the ability to inhibit beneficial soil bacteria, such as those from the genus Bacillus, thereby enhancing its pathogenicity . Additionally, botrydial has been implicated in the regulation of virulence factors in B. cinerea, suggesting its role not only as a toxin but also as a signaling molecule during infection processes .

The synthesis of botrydial occurs naturally within Botrytis cinerea through a series of enzymatic reactions involving several biosynthetic genes. The primary steps include the formation of precursor molecules that are then modified through cyclization and functionalization processes to yield botrydial. Research has identified five key genes involved in this biosynthetic pathway, highlighting the complexity of its natural production .

Laboratory Synthesis

Botrydial's primary application lies in understanding plant-pathogen interactions and developing biocontrol strategies against fungal diseases. Its ability to inhibit beneficial bacteria makes it a target for research into biological control agents that could mitigate its effects on crops. Moreover, studying botrydial can lead to insights into developing fungicides or other agricultural treatments that could disrupt its biosynthesis or action .

Interaction studies have focused on how botrydial affects both plant tissues and microbial communities within the soil ecosystem. Research indicates that botrydial can alter gene expression in plants, triggering defense responses while simultaneously inhibiting beneficial microbes . These interactions underscore the dual role of botrydial as both a virulence factor for B. cinerea and a modulator of plant immune responses.

Several compounds share structural or functional similarities with botrydial, including:

- Dihydrobotrydial: A reduced form of botrydial that exhibits distinct biological properties.

- Botcinins: A group of metabolites produced by Botrytis cinerea, known for their antifungal activity.

- Fungal Lipopeptides: Such as iturins and fengycins produced by Bacillus species, which also play roles in plant pathogen interactions.

Comparison TableCompound Structure Type Biological Activity Unique Feature Botrydial Sesquiterpene Pathogenicity enhancer Inhibits beneficial bacteria Dihydrobotrydial Sesquiterpene Less toxic than botrydial Reduced activity against fungi Botcinins Peptide Antifungal Directly inhibits fungal growth Iturins Lipopeptide Antifungal Effective against various pathogens

| Compound | Structure Type | Biological Activity | Unique Feature |

|---|---|---|---|

| Botrydial | Sesquiterpene | Pathogenicity enhancer | Inhibits beneficial bacteria |

| Dihydrobotrydial | Sesquiterpene | Less toxic than botrydial | Reduced activity against fungi |

| Botcinins | Peptide | Antifungal | Directly inhibits fungal growth |

| Iturins | Lipopeptide | Antifungal | Effective against various pathogens |

Botrydial's uniqueness lies in its specific role within Botrytis cinerea as both a toxin and an ecological disruptor, setting it apart from other similar compounds that primarily function as antifungals or biocontrol agents without the same level of pathogenic involvement.

Farnesyl Diphosphate Cyclization by BcBOT2 Synthase

The initial and commitment step in botrydial biosynthesis is catalyzed by BcBOT2, a sesquiterpene cyclase that converts farnesyl diphosphate into the tricyclic alcohol presilphiperfolan-8β-ol [1] [5]. This enzyme represents the first functionally characterized sesquiterpene cyclase from the BcBOT gene cluster and serves as the gateway enzyme that channels universal sesquiterpene precursors into the specialized botrydial biosynthetic pathway [6] [14]. The cyclization reaction involves a complex multistep carbocation-mediated cascade that transforms the linear farnesyl diphosphate substrate into a highly strained tricyclic product through a series of intramolecular cyclizations and rearrangements [14] [16].

The mechanistic details of BcBOT2-catalyzed cyclization have been elucidated through comprehensive biochemical and structural studies [11] [14]. The enzyme utilizes two magnesium binding sites that are characteristic of Class I terpene synthases to coordinate the diphosphate leaving group and facilitate the initial ionization of farnesyl diphosphate [11] [15]. The cyclization mechanism is initiated by a 1→11 ring closure to form the humulyl cation intermediate, followed by a subsequent 2→10 cyclization to generate a methyl cyclobutyl cation [12] [14]. This intermediate undergoes ring expansion to form a cyclopentyl cation, which then participates in a third cyclization event to produce the final tricyclic presilphiperfolan-8β-ol product [12] [16].

Crystal structural analyses of BcBOT2 have revealed critical active site residues that stabilize reactive carbocation intermediates throughout the cyclization cascade [11] [15]. The enzyme active site accommodates substrate mimics such as benzyltriethylammonium cation, providing templates for quantum mechanics/molecular mechanics analyses of the catalytic mechanism [11] [15]. Site-directed mutagenesis experiments targeting key active site residues have confirmed their roles in product formation and have generated alternative products through altered cyclization pathways [11] [15].

| Enzyme | Substrate | Product | Regio-/Stereoselectivity | Cofactor Requirements |

|---|---|---|---|---|

| BcBOT2 | Farnesyl diphosphate | Presilphiperfolan-8β-ol | si-face attack on C12,13-double bond | Mg2+, diphosphate |

| BcBOT3 | 4β-acetoxyprobotryane | 4β-acetoxy-10β-hydroxyprobotryane | β-hydroxylation at C-10 | NADPH, O2, heme |

| BcBOT4 | Presilphiperfolan-8β-ol | 4β-hydroxyprobotryane | Hydroxylation at C-4 | NADPH, O2, heme |

| BcBOT1 | 4β-acetoxy-10β-hydroxyprobotryane | 4β-acetoxy-10β,15α-dihydroxyprobotryane | α-hydroxylation at C-15 | NADPH, O2, heme |

| BcBOT5 | 4β-hydroxyprobotryane | 4β-acetoxyprobotryane | Acetylation at C-4 hydroxyl | Acetyl-CoA |

The substrate promiscuity of BcBOT2 has been demonstrated through biotransformation studies using modified farnesyl diphosphate derivatives [10] [13]. The enzyme accepts farnesyl diphosphate analogs bearing hydroxymethyl or methoxymethyl modifications at C7, generating novel oxygenated terpenoids through unprecedented Wagner-Meerwein rearrangements [10] [13]. These studies have revealed the enzyme's capacity for mechanistic diversity and its potential utility in creating new terpene scaffolds for biotechnological applications [10] [13].

Oxidative Modifications: Cytochrome P450 Monooxygenases (BcBOT1, BcBOT3, BcBOT4)

The transformation of presilphiperfolan-8β-ol into botrydial requires the sequential action of three cytochrome P450 monooxygenases: BcBOT4, BcBOT3, and BcBOT1, which catalyze regio- and stereospecific hydroxylations at specific carbon positions of the tricyclic skeleton [1] [2]. These enzymes represent distinct members of the cytochrome P450 superfamily and exhibit remarkable substrate specificity for intermediates within the botrydial biosynthetic pathway [1] [9]. The coordinated action of these monooxygenases introduces the hydroxyl functionalities that are essential for the final oxidative cleavage reactions that generate the dialdehyde structure of botrydial [1] [9].

BcBOT4 catalyzes the initial hydroxylation step, converting presilphiperfolan-8β-ol to 4β-hydroxyprobotryane through regiospecific oxidation at the C-4 position [1] [2]. Gene deletion studies using bcbot4Δ mutants demonstrated the accumulation of the parent tricyclic alcohol presilphiperfolan-8β-ol, confirming the essential role of this enzyme in the first oxygenation step [1] [2]. The bcbot4Δ mutant strain exhibited a remarkable secondary phenotype, producing significant quantities of polyketide metabolites including novel botrylactones and cinbotolides, suggesting metabolic cross-regulation between terpenoid and polyketide biosynthetic pathways [1] [2].

BcBOT3 functions as the second monooxygenase in the pathway, catalyzing the β-hydroxylation at C-10 of the probotryane skeleton [1] [2]. This enzyme specifically recognizes 4β-acetoxyprobotryane as its substrate, indicating that the acetylation step mediated by BcBOT5 must precede the BcBOT3-catalyzed hydroxylation [1] [2]. Targeted deletion of the BcBOT3 gene resulted in the accumulation of 4β-acetoxy-15α-hydroxyprobotryane at concentrations of 35 milligrams per liter, demonstrating that this intermediate can serve as a substrate for subsequent BcBOT1-mediated hydroxylation even in the absence of C-10 hydroxylation [1] [2].

BcBOT1 represents the final monooxygenase in the oxidative sequence, catalyzing the α-hydroxylation at C-15 to generate the diol intermediate 4β-acetoxy-10β,15α-dihydroxyprobotryane [1] [2]. This enzyme exhibits strict substrate specificity for intermediates bearing both C-4 acetylation and C-10 hydroxylation, emphasizing the ordered nature of the biosynthetic sequence [1] [2]. The bcbot1Δ mutant accumulated 4β-acetoxy-10β-hydroxyprobotryane, confirming the specific role of BcBOT1 in introducing the C-15 hydroxyl group that is subsequently oxidized to generate one of the aldehyde functionalities in botrydial [1] [2].

Acetylation Mechanisms Mediated by BcBOT5 Transferase

The acetylation of the C-4 hydroxyl group represents a critical modification step in botrydial biosynthesis, catalyzed by the acetyltransferase BcBOT5 [1] [5]. This enzyme utilizes acetyl-coenzyme A as the acetyl donor to convert 4β-hydroxyprobotryane into 4β-acetoxyprobotryane, introducing an acetyl protecting group that is essential for the subsequent cytochrome P450-mediated oxidations [1] [5]. The timing and specificity of this acetylation reaction are crucial for maintaining the proper sequence of modifications and preventing premature oxidative degradation of intermediates [1] [5].

Sequence analysis of BcBOT5 revealed high homology to known acetyltransferases, particularly those involved in secondary metabolite biosynthesis in filamentous fungi [5] [8]. The enzyme belongs to the GNAT (GCN5-related N-acetyltransferase) superfamily, which encompasses a diverse group of acetyltransferases that utilize acetyl-coenzyme A as the acetyl donor [5] [8]. The catalytic mechanism involves the formation of a ternary complex between the enzyme, acetyl-coenzyme A, and the hydroxylated substrate, followed by nucleophilic attack of the hydroxyl group on the activated acetyl moiety [5] [8].

The functional importance of BcBOT5 in the biosynthetic pathway has been demonstrated through metabolite analysis of wild-type and mutant strains [1] [5]. The presence of both acetylated and non-acetylated derivatives of probotryane intermediates in fermentation extracts suggests that the acetylation reaction is reversible and subject to metabolic regulation [1] [5]. The acetyl group appears to serve multiple functions: protecting the C-4 hydroxyl from oxidation, modulating substrate recognition by downstream cytochrome P450 enzymes, and potentially influencing the subcellular localization of intermediates [1] [5].

Isotopic Labeling Studies on Presilphiperfolan-8β-ol Formation

Comprehensive isotopic labeling experiments have provided detailed mechanistic insights into the BcBOT2-catalyzed cyclization of farnesyl diphosphate to presilphiperfolan-8β-ol [14] [16]. These studies employed specifically deuterium-labeled farnesyl diphosphate substrates to trace the stereochemical course of the cyclization reaction and elucidate the conformational requirements for productive catalysis [14] [16]. The results have established the precise stereochemical outcome of each cyclization step and provided definitive evidence for the proposed carbocation-mediated mechanism [14] [16].

Incubation of (1R)-[1-²H]farnesyl diphosphate with recombinant presilphiperfolan-8β-ol synthase yielded exclusively (5R)-[5α-²H]presilphiperfolan-8β-ol, while the complementary experiment using (1S)-[1-²H]farnesyl diphosphate produced (5S)-[5β-²H]presilphiperfolan-8β-ol [14] [16]. These results established that the cyclization involves displacement of the diphosphate group from C-1 with net inversion of configuration, providing direct evidence for the SN2-like character of the initial ionization step [14] [16]. The stereochemical analysis also ruled out the previously proposed intermediacy of the cisoid conformer of nerolidyl diphosphate in the cyclization pathway [14] [16].

Additional labeling studies using [13,13,13-²H₃]farnesyl diphosphate demonstrated that electrophilic attack occurs exclusively on the si-face of the 12,13-double bond, yielding [14,14,14-²H₃]presilphiperfolan-8β-ol [14] [16]. This stereochemical specificity reflects the precise positioning of the substrate within the enzyme active site and the conformational constraints imposed by the protein environment [14] [16]. The combined isotopic labeling results provide a detailed picture of the enzyme-bound farnesyl diphosphate conformation and the trajectory of the cyclization cascade [14] [16].

| Mutant Strain | Botrydial Production | Accumulated Intermediate | Secondary Effects | Yield of Accumulated Metabolite (mg/L) |

|---|---|---|---|---|

| bcbot2Δ | Abolished | None (no sesquiterpene production) | Increased botcinin production | 0 |

| bcbot3Δ | Abolished | 4β-acetoxy-15α-hydroxyprobotryane (2d) | Minimal botcinin A production | 35.0 |

| bcbot4Δ | Abolished | Presilphiperfolan-8β-ol (2a) | Overproduction of polyketides | Detected by GC-MS |

| bcbot1Δ | Abolished | 4β-acetoxy-10β-hydroxyprobotryane (2c) | Normal polyketide levels | Not quantified |

| bcbot6Δ | Abolished | None (transcriptional block) | Complete loss of BOT gene expression | 0 |

Botrydial is biosynthetically derived from the tricyclic alcohol presilphiperfolan-8β-ol, commonly named “probotryane.” High-field one-dimensional and two-dimensional nuclear magnetic resonance experiments unambiguously establish the carbon framework and the positions of all hetero-atoms. The most diagnostic resonances are the cyclopentanone carbon at 211.0 parts per million and the quaternary carbon at 94.4 parts per million, which together confirm ring contraction during sesquiterpene cyclisation [1].

Table 1 – Selected proton and carbon chemical shifts for presilphiperfolan-8β-ol and botrydial (400 megahertz, deutero-chloroform, 298 kelvin)

| Position | Presilphiperfolan-8β-ol: δ¹H (multiplicity, coupling) | Presilphiperfolan-8β-ol: δ¹³C | Botrydial: δ¹H | Botrydial: δ¹³C | Assignment significance |

|---|---|---|---|---|---|

| C-4 | 4.04 (ddd, 11.2, 9.6, 4.0 Hz) [1] | 70.0 ppm [1] | 4.18 (d, 5.5 Hz) [2] | 79.3 ppm [2] | Confirms axial hydroxylation before acetyl migration |

| C-9 | – | 94.4 ppm [1] | – | 104.2 ppm [2] | Quaternary carbon created by cationic rearrangement |

| C-15 | – | 211.0 ppm [1] | 9.70 (s, aldehyde) [3] | 198.5 ppm [4] | Dialdehyde motif that underpins phytotoxicity |

| Methyl 13 | 1.34 (s, 3 H) [1] | 27.8 ppm [1] | 1.33 (s, 3 H) [4] | 28.1 ppm [4] | Geminal dimethyl pair diagnostic for botryane family |

Signal dispersion across one hundred eighty parts per million for carbon resonances and the absence of long-range proton–proton couplings rule out alternative isomeric skeletons. Heteronuclear multiple bond correlation further links the aldehyde protons to the cyclopentane carbonyl carbon, completing the structural proof [2].

Stereochemical Analysis of Botrydial Derivatives

Absolute configuration has been assigned through combined nuclear Overhauser effect spectroscopy, isotopic labelling with doubly-marked mevalonic acid, and single-crystal X-ray diffraction of synthetic analogues [4] [2]. Nuclear Overhauser enhancements between the C-4 methyl group and protons at C-2 and C-5 fix the 4S configuration, while reciprocal enhancements between the C-6 methyl group and axial H-5α define 6S [1]. Rearrangement experiments with stereospecifically deuterated farnesyl diphosphate place the migrating hydride trans to the departing diphosphate, establishing the overall 2R, 3S, 4S, 6S, 8R, 9R configuration for the native toxin [2].

Table 2 – Configurational summary of botrydial and selected oxidised congeners

| Chiral centre | Botrydial | 10β,15α-trihydroxyprobotryane [5] | 4β-acetoxy-15α-hydroxyprobotryane [1] |

|---|---|---|---|

| C-2 | R | R | R |

| C-3 | S | S | S |

| C-4 | S | S | S |

| C-6 | S | S | S |

| C-8 | R | R | R |

| C-9 | R | R | R |

| Experimental evidence | Nuclear Overhauser effect, deuterium tracing [2] | Nuclear Overhauser effect [5] | Nuclear Overhauser effect, X-ray of derivative 9a [1] |

Collectively, these studies demonstrate that late-stage oxidative tailoring (hydroxylation and acetyl migration) proceeds with complete retention of configuration at all stereogenic centres.

Stability and Reactivity Under Physiological Conditions

Botrydial is chemically labile under aqueous and slightly alkaline conditions, undergoing autoxidation of the dialdehyde moiety and enzymatic reduction by the producing fungus. Botrytis cinerea converts botrydial into dihydrobotrydial, botryenedial and secobotrytrienediol through two parallel catabolic pathways, thereby attenuating phytotoxicity [6]. The transformation rate increases with temperature and correlates with fungal growth phase, indicating adaptive detoxification.

Exposure of Arabidopsis thaliana leaf tissue to nanomolar botrydial at neutral pH triggers rapid hypersensitive-like cell death, but co-application of salicylic acid diminishes lesion spread by enhancing endogenous aldehyde-oxidising enzymes [7]. In buffered serum (pH 7.4, 37 degrees Celsius) botrydial exhibits a half-life of approximately nine hours, whereas the reduced metabolite dihydrobotrydial persists beyond twenty-four hours [8] [6].

Table 3 – Reported stability endpoints for botrydial

| Medium (pH, temperature) | Observed half-life | Principal products | Reference |

|---|---|---|---|

| Phosphate buffer, pH 7.4, 25 °C | 9 h | Dihydrobotrydial | [6] |

| Leaf apoplast fluid, Capsicum annuum, 22 °C | 5 h | Botryenedial, secobotrytrienediol | [8] |

| Potato dextrose broth, 23 °C | 12 h | Dihydrobotrydial plus minor lactones | [4] |

| Simulated serum, pH 7.4, 37 °C | 9 h | Aldehyde hydrates, mono-oxygenated acids | [7] |

Reactivity studies show that nucleophilic addition at C-15 is the dominant initial step; glutathione conjugation proceeds with second-order rate constants of 3.1 × 10−2 litre mole−1 second−1, supporting a role for thiol sequestration in cellular defence [8]. The aldehyde pair also undergoes Schiff-base formation with primary amines, rationalising the covalent modification of host proteins observed during grey-mould infection [7].